molecular formula C24H15N3O7 B13767498 2,4,6-Trinitrophenol;triphenylene CAS No. 72454-49-0

2,4,6-Trinitrophenol;triphenylene

Cat. No.: B13767498
CAS No.: 72454-49-0
M. Wt: 457.4 g/mol
InChI Key: NTQMMCYORZIELQ-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol, commonly known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a yellow crystalline solid that is highly explosive and has been used in various applications, including explosives, dyes, and as an antiseptic. Triphenylene, on the other hand, is a polycyclic aromatic hydrocarbon with the formula C₁₈H₁₂. It is known for its planar structure and is used in organic electronics and as a building block for supramolecular chemistry .

Synthetic Routes and Reaction Conditions:

    2,4,6-Trinitrophenol (Picric Acid): It is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid.

    Triphenylene: It can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives in the presence of oxidizing agents.

Industrial Production Methods:

    2,4,6-Trinitrophenol: Industrially, it is produced by the nitration of phenol using mixed acid (a combination of nitric acid and sulfuric acid).

    Triphenylene: Industrial production often involves the use of transition metal-catalyzed cycloaddition reactions with aromatic substrates.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Trinitrophenol is widely used in forensic research, land mine detection, and environmental monitoring due to its explosive properties. It is also used in the synthesis of dyes and as a reagent in chemical analysis . Triphenylene, with its planar structure, is used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. It is also a key building block in supramolecular chemistry and materials science .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trinitrophenol is unique due to its high explosive power and its use in various industrial and research applications. Triphenylene stands out for its planar aromatic structure, making it highly useful in organic electronics and materials science .

Properties

CAS No.

72454-49-0

Molecular Formula

C24H15N3O7

Molecular Weight

457.4 g/mol

IUPAC Name

2,4,6-trinitrophenol;triphenylene

InChI

InChI=1S/C18H12.C6H3N3O7/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H

InChI Key

NTQMMCYORZIELQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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